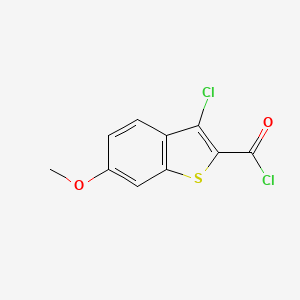

3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O2S/c1-14-5-2-3-6-7(4-5)15-9(8(6)11)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTMXTCKEPQWRPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=C(S2)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20503740 | |

| Record name | 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75998-29-7 | |

| Record name | 3-Chloro-6-methoxy-1-benzothiophene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20503740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed predictive analysis of the NMR spectra, a robust experimental protocol for data acquisition, and an in-depth guide to spectral interpretation. The insights provided herein are grounded in established principles of NMR spectroscopy and the known electronic effects of substituents on heteroaromatic systems.

Introduction: The Significance of this compound

This compound, with the chemical formula C₁₀H₆Cl₂O₂S and CAS number 75998-29-7, is a substituted benzothiophene derivative.[1][2] The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[3] Derivatives of this heterocyclic system are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.[3]

Given its potential as a key intermediate in the synthesis of novel therapeutic agents, unambiguous structural characterization is paramount. NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a predictive framework for the ¹H and ¹³C NMR spectra of this specific molecule, enabling researchers to confirm its identity and purity.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is fundamental to interpreting its NMR spectra. The structure of this compound with conventional atom numbering is presented below. This numbering system will be used for the assignment of NMR signals.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-donating methoxy group and the electron-withdrawing chloro and carbonyl chloride groups.

Chemical Shift (δ)

-

Methoxy Protons (-OCH₃): This group will appear as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The electron-donating nature of the oxygen atom deshields these protons.

-

Aromatic Protons (H-4, H-5, H-7):

-

H-7: This proton is ortho to the electron-donating methoxy group and is expected to be the most shielded of the aromatic protons, appearing as a doublet around δ 7.0-7.2 ppm.

-

H-5: This proton is meta to the methoxy group and will likely appear as a doublet of doublets in the range of δ 7.3-7.5 ppm.

-

H-4: This proton is ortho to the sulfur atom and part of the benzene ring. It is expected to be the most deshielded of the aromatic protons due to the anisotropic effect of the thiophene ring and the electron-withdrawing nature of the adjacent carbonyl chloride group, appearing as a doublet around δ 7.8-8.0 ppm.

-

Splitting Patterns and Coupling Constants (J)

The aromatic protons will exhibit splitting due to coupling with their neighbors:

-

H-7: Doublet, coupled to H-5 with a small meta coupling constant (⁴J) of approximately 2-3 Hz.

-

H-5: Doublet of doublets, coupled to H-4 with a typical ortho coupling constant (³J) of 8-9 Hz and to H-7 with a meta coupling constant (⁴J) of 2-3 Hz.

-

H-4: Doublet, coupled to H-5 with an ortho coupling constant (³J) of 8-9 Hz.

Integration

The relative integration of the signals will be:

-

Methoxy protons (-OCH₃): 3H

-

Aromatic protons (H-4, H-5, H-7): 1H each

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show signals for all ten carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic distribution in the molecule.

Chemical Shift (δ)

-

Methoxy Carbon (-OCH₃): This carbon is expected to appear in the range of δ 55-60 ppm.

-

Aromatic Carbons:

-

C-6: This carbon is directly attached to the electron-donating methoxy group and will be significantly shielded, appearing around δ 160-165 ppm.

-

C-4, C-5, C-7: These protonated aromatic carbons will appear in the typical aromatic region of δ 110-130 ppm.

-

C-3a, C-7a: These are quaternary carbons at the ring fusion and are expected in the range of δ 130-145 ppm.

-

-

Thiophene Ring Carbons:

-

C-2: This carbon is attached to the electron-withdrawing carbonyl chloride group and will be deshielded, appearing around δ 135-140 ppm.

-

C-3: This carbon is attached to the electronegative chlorine atom and will also be deshielded, appearing around δ 125-130 ppm.

-

-

Carbonyl Carbon (-COCl): The carbonyl carbon of the acid chloride is highly deshielded and is expected to appear in the range of δ 160-165 ppm.

Summary of Predicted NMR Data

The predicted ¹H and ¹³C NMR spectral data are summarized in the tables below for easy reference.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.9 | Singlet | 3H | -OCH₃ |

| ~7.1 | Doublet | 1H | H-7 |

| ~7.4 | Doublet of Doublets | 1H | H-5 |

| ~7.9 | Doublet | 1H | H-4 |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~56 | CH₃ | -OCH₃ |

| ~105 | CH | C-7 |

| ~115 | CH | C-5 |

| ~125 | CH | C-4 |

| ~128 | Quaternary | C-3 |

| ~132 | Quaternary | C-3a |

| ~138 | Quaternary | C-2 |

| ~140 | Quaternary | C-7a |

| ~162 | Quaternary | C-6 |

| ~163 | Quaternary | -COCl |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality and reproducible NMR data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating standard practices for NMR analysis of small organic molecules.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of the solid this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[4] Ensure the solvent is of high purity (≥99.8% D).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[4] Modern spectrometers can also reference the spectrum to the residual solvent peak.[4]

Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

-

¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: 16 ppm (centered around 5 ppm).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as the ¹³C nucleus has a low natural abundance.

-

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform.

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to TMS (0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

-

Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in both the ¹H and ¹³C spectra.

Caption: A generalized workflow for NMR data acquisition and analysis.

Spectral Interpretation and Structural Confirmation

The acquired spectra should be compared with the predicted data. The presence of the characteristic signals for the methoxy group, the three distinct aromatic protons with their expected splitting patterns, and the correct number of carbon signals in the appropriate chemical shift regions would provide strong evidence for the structure of this compound.

For unambiguous assignment, especially of the quaternary carbons, two-dimensional (2D) NMR experiments can be employed:

-

COSY (Correlation Spectroscopy): To confirm the coupling between H-4 and H-5, and between H-5 and H-7.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals with their directly attached carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations (2-3 bonds) between protons and carbons, which is particularly useful for assigning quaternary carbons. For example, the methoxy protons should show a correlation to C-6.

Conclusion

This technical guide provides a comprehensive predictive analysis of the ¹H and ¹³C NMR spectra of this compound, along with a detailed experimental protocol for data acquisition. By following the guidelines presented, researchers can confidently acquire and interpret the NMR data to verify the structure of this important synthetic intermediate. The combination of predictive analysis and a robust experimental framework ensures the scientific integrity and reliability of the structural characterization.

References

-

Bruker. (n.d.). NMR Solvent Data Chart. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12594638, this compound. Retrieved from [Link]

-

Patel, R. V., Patel, J. K., & Kumari, P. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. Medicinal Chemistry Research, 26(10), 2277–2301. [Link]

Sources

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride

Abstract: This technical guide provides a comprehensive framework for the mass spectrometry (MS) analysis of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride, a key intermediate in pharmaceutical synthesis, notably for drugs like Raloxifene.[1][2][3] The inherent reactivity of the acyl chloride functional group presents significant analytical challenges, primarily its high susceptibility to hydrolysis. This document outlines robust methodologies encompassing sample handling, selection of appropriate ionization techniques, and detailed interpretation of mass spectra. We will explore both direct infusion and liquid chromatography-mass spectrometry (LC-MS) approaches, detailing expected fragmentation patterns and the identification of potential degradants. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and reproducible analytical protocols for this and structurally similar reactive molecules.

Introduction: The Analytical Challenge

This compound is a substituted benzothiophene derivative of significant interest in medicinal chemistry and pharmaceutical development.[1] Its molecular structure combines a stable benzothiophene core with a highly reactive acyl chloride group.[4][5][6] This reactivity, while synthetically useful, makes the compound exceptionally sensitive to moisture, readily hydrolyzing to its corresponding carboxylic acid.[7] Therefore, any analytical workflow must be meticulously designed to preserve the integrity of the analyte from sample preparation through to detection.

Mass spectrometry is an indispensable tool in pharmaceutical analysis, offering unparalleled sensitivity and specificity for identity confirmation, purity assessment, and impurity profiling.[8][9] However, the analysis of a reactive molecule like this carbonyl chloride demands a nuanced approach that goes beyond standard protocols. This guide provides the expertise-driven insights necessary to navigate these challenges effectively.

Physicochemical Properties and Structural Features

A foundational understanding of the analyte's properties is critical for method development and data interpretation.

Structure:

Figure 1. Chemical Structure of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂O₂S | [4][5] |

| Average Molecular Weight | 261.12 g/mol | [4][5] |

| Monoisotopic Mass | 259.946556 Da | [4][5] |

| Key Functional Groups | Acyl Chloride, Benzothiophene, Methoxy Ether, Aryl Chloride | N/A |

| Primary Analytical Concern | High reactivity of the acyl chloride group with nucleophiles (e.g., water).[7] | N/A |

The presence of two chlorine atoms and one sulfur atom gives this molecule a distinct isotopic pattern, which is a powerful diagnostic tool in mass spectrometry for confirming the elemental composition of observed ions.

Critical Considerations for Sample Handling and Preparation

The axiom "analysis is only as good as the sample preparation" is especially true for reactive intermediates. The primary goal is to prevent the hydrolysis of the acyl chloride to the carboxylic acid.

Solvent Selection and Environment

-

Expert Insight: The choice of solvent is the most critical parameter. Protic solvents (e.g., methanol, water) are incompatible and will rapidly degrade the analyte. All solvents must be of the highest purity, anhydrous, and aprotic.

-

Recommended Solvents:

-

Anhydrous Acetonitrile (ACN)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Environmental Control: Whenever possible, handle the solid compound and prepare solutions inside a glovebox or under a stream of dry, inert gas (e.g., nitrogen or argon).[10][11] All glassware must be rigorously dried in an oven (e.g., 140°C for 4 hours) and cooled under an inert atmosphere before use.[11]

Workflow for Sample Preparation

The following diagram illustrates a self-validating workflow designed to minimize degradation.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Raloxifene Intermediates [ganeshremedies.com]

- 3. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | C10H6Cl2O2S | CID 12594638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 8. scispace.com [scispace.com]

- 9. bioagilytix.com [bioagilytix.com]

- 10. web.uvic.ca [web.uvic.ca]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

solubility of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride in organic solvents

An In-depth Technical Guide to the Solubility of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Understanding its solubility is paramount for optimizing reaction conditions, developing purification strategies, and ensuring safe handling. This document synthesizes theoretical solubility principles with practical, field-proven methodologies, offering researchers and drug development professionals a definitive resource for working with this compound.

Introduction: The Significance of a Key Building Block

This compound is a substituted benzothiophene derivative. The benzothiophene scaffold is a core component in numerous medicinally important compounds, including selective estrogen receptor modulators (SERMs) like Raloxifene, and antifungal agents such as Sertaconazole.[2] The reactivity of the acyl chloride group makes this specific molecule a versatile precursor for creating a wide array of derivatives through acylation reactions.[1]

Effective use of this intermediate hinges on a thorough understanding of its physicochemical properties, most notably its solubility in various organic solvents. Solubility dictates critical process parameters, including:

-

Reaction Kinetics: The rate and efficiency of a chemical reaction are often dependent on the concentration of reactants in the solution phase.

-

Purification: Techniques such as crystallization and chromatography are fundamentally governed by differential solubility.[3]

-

Process Safety and Handling: Knowledge of solubility and reactivity prevents hazardous situations, particularly given the moisture-sensitive nature of acyl chlorides.

This guide provides a foundational understanding of these aspects, grounded in both chemical theory and established laboratory practice.

Physicochemical Profile

A compound's solubility is intrinsically linked to its molecular structure and physical properties. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 75998-29-7 | [4][5] |

| Molecular Formula | C₁₀H₆Cl₂O₂S | [4][5] |

| Molecular Weight | 261.12 g/mol | [4][5] |

| Appearance | Predicted to be a solid | [3] |

| Topological Polar Surface Area | 54.5 Ų | [4][5] |

| XLogP3-AA (Lipophilicity) | 4.4 | [4] |

| Hydrogen Bond Donors | 0 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

The high XLogP3-AA value suggests significant lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents), while the polar surface area, arising from the oxygen and sulfur atoms, indicates it will interact favorably with polar molecules. The most dominant feature, however, is the highly reactive acyl chloride group, which dictates its behavior in protic solvents.

Theoretical Principles and Predicted Solubility Profile

The venerable principle of "like dissolves like" is the cornerstone of solubility prediction.[6] A solute dissolves best in a solvent that has a similar polarity.

Molecular Structure Analysis:

-

Non-Polar Core: The fused benzothiophene ring system is aromatic, rigid, and predominantly non-polar.

-

Polar/Reactive Groups: The methoxy group (-OCH₃) contributes moderate polarity. The acyl chloride (-COCl) is a highly polar and electrophilic functional group, making it susceptible to nucleophilic attack.

Predicted Solubility: Based on this structure, we can predict its solubility behavior. The compound is expected to be soluble in solvents that can accommodate its large non-polar core while also interacting with its polar functionalities. Crucially, for protic solvents, the interaction is a chemical reaction, not simple dissolution.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale & Causality |

| Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents are polar enough to dissolve the acyl chloride group but are aprotic and non-nucleophilic, preventing reaction. Their polarity matches the overall profile of the molecule well. Recrystallization of similar compounds from CH₂Cl₂/hexane mixtures supports this.[7] |

| Aromatic | Toluene, Chlorobenzene | Moderate to High | The aromatic nature of these solvents allows for favorable π-stacking interactions with the benzothiophene ring. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | These are polar aprotic solvents that can solvate the molecule effectively without reacting. |

| Ketones | Acetone | Moderate | A polar aprotic solvent, likely a good solvent, but its higher reactivity compared to ethers or halogenated solvents warrants caution. |

| Esters | Ethyl Acetate | Moderate | A common solvent of intermediate polarity; expected to be effective. |

| Aliphatic Hydrocarbons | Heptane, Hexane | Low to Insoluble | These non-polar solvents cannot effectively solvate the polar acyl chloride group. They are often used as anti-solvents to induce crystallization or precipitation.[7] |

| Protic (Alcohols) | Methanol, Ethanol | Reactive | Alcohols are nucleophiles that will react with the acyl chloride to form the corresponding ester. This is a solvolysis reaction, not dissolution. |

| Protic (Aqueous) | Water | Reactive & Insoluble | The compound is hydrolytically unstable. It reacts violently with water to form the corresponding carboxylic acid and corrosive HCl gas.[8] Its predicted insolubility in water is based on the carboxylic acid derivative.[3] |

Experimental Protocol for Quantitative Solubility Determination

To move beyond prediction, a robust experimental protocol is required. The following describes a self-validating system for determining the equilibrium solubility of the compound in a chosen aprotic solvent.

Workflow for Solubility Determination

Caption: Isothermal equilibrium solubility determination workflow.

Step-by-Step Methodology

-

Materials and Preparation:

-

Use high-purity this compound.

-

Use anhydrous, HPLC-grade organic solvents.

-

Prepare 4 mL glass vials with PTFE-lined screw caps.

-

Set up a temperature-controlled shaker or orbital incubator at the desired temperature (e.g., 25.0 ± 0.5 °C).

-

-

Equilibration:

-

To a vial, add a known volume of the solvent (e.g., 2.0 mL).

-

Add an excess amount of the solute (enough so that solid remains visible after equilibration).

-

Seal the vials tightly and place them in the temperature-controlled shaker.

-

Agitate the vials for a minimum of 24 hours. A 48-hour period is recommended to ensure equilibrium is fully established.

-

-

Sampling and Filtration:

-

After equilibration, remove the vials and let them stand in a temperature-controlled block for 30 minutes to allow undissolved solids to settle.

-

Carefully draw a sample of the clear supernatant using a glass syringe that has been thermally equilibrated to the experimental temperature.

-

Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a pre-weighed, tared vial. This step must be performed quickly to prevent solvent evaporation or temperature-induced precipitation.

-

-

Quantification (Gravimetric Method):

-

Accurately record the volume of the filtered sample collected.

-

Place the tared vial in a vacuum oven or use a gentle stream of inert gas (e.g., nitrogen) to slowly evaporate the solvent to dryness.

-

Once the residue is completely dry, weigh the vial again.

-

Calculate the solubility using the formula: Solubility (g/L) = (Final Mass - Tare Mass) / Volume of Filtrate (L)

-

-

Validation and Trustworthiness:

-

The protocol is self-validating by ensuring an excess of solid is present throughout, confirming saturation.

-

Running the experiment in triplicate for each solvent is essential to establish reproducibility and report the mean solubility with a standard deviation.

-

A time-point study (e.g., sampling at 24, 48, and 72 hours) can be performed initially to confirm that 24-48 hours is sufficient to reach a stable equilibrium concentration.

-

Safety, Handling, and Storage

As a Senior Application Scientist, I must emphasize that operational excellence is inseparable from a culture of safety. The acyl chloride functional group imparts specific hazards that demand rigorous safety protocols.

Hazard Identification:

-

Corrosive: The compound is classified as causing severe skin burns and eye damage.[4] Contact with tissue will cause chemical burns.

-

Reactive with Water: Acyl chlorides react exothermically and often violently with water and other protic compounds (alcohols, amines).[8] This reaction liberates hydrogen chloride (HCl), a corrosive and toxic gas.[9]

-

Inhalation Hazard: Vapors and the HCl gas produced upon hydrolysis are corrosive to the respiratory tract.[8][9]

Mandatory Handling Procedures:

-

Engineering Controls: All handling must be performed inside a certified chemical fume hood to control exposure to vapors and potential HCl gas release.[8][10]

-

Inert Atmosphere: To prevent degradation from atmospheric moisture, handle the solid under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage or sensitive reactions.[8][11]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a full-face shield are mandatory.[9]

-

Hand Protection: Wear chemical-resistant gloves (e.g., butyl rubber or laminate film; double-gloving is recommended).

-

Body Protection: A flame-retardant lab coat and closed-toe shoes are required.

-

Storage and Spill Management:

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area designated for corrosive materials.[11][12] Ensure the storage location is separate from water, bases, alcohols, and oxidizing agents.

-

Spill Response: In case of a spill, do NOT use water. Cordon off the area. Use an inert absorbent material like sand, diatomite, or commercial acid-spill neutralizer.[10] Collect the material using non-sparking tools into a clearly labeled, sealed container for hazardous waste disposal.[8][12]

First Aid:

-

Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[9]

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]

References

-

ChemSynthesis. (n.d.). methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

- Google Patents. (n.d.). EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ResearchGate. (2015). SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

-

Alchemist-chem. (n.d.). 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetyl chloride D3. Retrieved from [Link]

- Google Patents. (n.d.). EP0832889B1 - Process for the synthesis of benzothiophenes.

-

PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

-

Chemical Synthesis Database. (n.d.). 3-chloro-1-benzothiophene-2-carbonyl chloride. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

European Patent Office. (2016). METHOD FOR PREPARATION OF THIOPHENE-2-CARBONYL CHLORIDES. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Benzothiophene [chemenu.com]

- 3. 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid Manufacturer & Supplier China | High Purity CAS 5162-03-8 | Specifications, Safety, Applications [quinoline-thiophene.com]

- 4. This compound | C10H6Cl2O2S | CID 12594638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. chem.ws [chem.ws]

- 7. EP0731800A1 - IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES - Google Patents [patents.google.com]

- 8. fishersci.com [fishersci.com]

- 9. download.basf.com [download.basf.com]

- 10. carlroth.com [carlroth.com]

- 11. sigmaaldrich.cn [sigmaaldrich.cn]

- 12. chemos.de [chemos.de]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] Due to the limited availability of direct experimental data for this specific molecule, this guide integrates established knowledge of related benzothiophene derivatives, plausible synthetic pathways, and in-depth computational analysis to elucidate its structural characteristics. This document serves as a vital resource for researchers engaged in the synthesis, characterization, and application of novel benzothiophene-based compounds.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities. The inherent structural features of the benzothiophene ring system allow for diverse functionalization, leading to compounds with applications as selective estrogen receptor modulators (SERMs), and agents with antibacterial, anti-inflammatory, and anti-tumor properties. The title compound, this compound, serves as a key intermediate in the synthesis of more complex molecules, making a thorough understanding of its structure and reactivity paramount for the design of new chemical entities.

Molecular Structure and Physicochemical Properties

This compound is an organic compound with the molecular formula C₁₀H₆Cl₂O₂S.[2][3][4] Its structure comprises a benzothiophene core substituted with a chlorine atom at the 3-position, a methoxy group at the 6-position, and a carbonyl chloride group at the 2-position.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂O₂S | [2][3][4] |

| Molecular Weight | 261.12 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3] |

| CAS Number | 75998-29-7 | [2][3][4] |

Synthesis and Characterization

Proposed Synthetic Pathway

The most probable synthetic route involves the conversion of the corresponding carboxylic acid, 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid, to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and widely used transformation in organic synthesis.

Experimental Protocol: Synthesis of this compound (Proposed)

-

Starting Material: 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid.[1]

-

Reaction Setup: To a solution of 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid in a dry, inert solvent (e.g., dichloromethane or toluene), add an excess of thionyl chloride.

-

Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated under reflux until the evolution of gas (HCl and SO₂) ceases.

-

Work-up and Purification: The excess thionyl chloride and solvent are removed under reduced pressure. The crude product can then be purified by recrystallization or distillation under high vacuum to yield the desired this compound.

Spectroscopic Characterization (Predicted)

In the absence of direct experimental spectra, the following characteristic spectroscopic signatures can be predicted based on the analysis of similar compounds.

3.2.1. Infrared (IR) Spectroscopy

The IR spectrum is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the acyl chloride group.

-

C=O Stretch (Acyl Chloride): A strong band is anticipated in the region of 1750-1800 cm⁻¹ . The exact position will be influenced by the electronic effects of the benzothiophene ring and the chlorine substituent.

-

C-Cl Stretch: A band in the fingerprint region, typically around 600-800 cm⁻¹ .

-

Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): A characteristic band around 1020-1250 cm⁻¹ .

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The chemical shifts will be influenced by the substitution pattern on the benzothiophene ring.

-

Methoxy Protons (-OCH₃): A singlet around δ 3.8-4.0 ppm .

-

Aromatic Protons: A complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm ) corresponding to the three protons on the benzene ring.

-

-

¹³C NMR: The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 160-170 ppm .

-

Aromatic and Thiophene Carbons: A series of signals in the range of δ 110-150 ppm .

-

Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm .

-

Conformational Analysis: A Computational Approach

The conformation of this compound is primarily determined by the orientation of the carbonyl chloride group relative to the benzothiophene ring. The rotation around the C2-C(O) bond gives rise to two potential planar conformers: the O,S-cis and O,S-trans isomers.

In the O,S-cis conformer, the carbonyl oxygen is oriented towards the sulfur atom of the thiophene ring, while in the O,S-trans conformer, it is oriented away from the sulfur atom. Studies on related 2-acetylthiophenes have shown a strong preference for the O,S-cis conformation, which is stabilized by favorable electrostatic interactions.[5]

Computational Methodology

To investigate the conformational preferences of this compound, computational modeling using Density Functional Theory (DFT) is a powerful tool.

Computational Protocol: Conformational Analysis

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Method: Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Procedure:

-

Build the initial structures for both the O,S-cis and O,S-trans conformers.

-

Perform geometry optimization for both conformers to find the minimum energy structures.

-

Calculate the vibrational frequencies to confirm that the optimized structures are true minima (no imaginary frequencies).

-

Compare the relative energies of the two conformers to determine the more stable one.

-

A potential energy surface scan can be performed by rotating the dihedral angle of the carbonyl chloride group to map the energy landscape of the conformational change.

-

Predicted Conformational Preference

Based on analogies with similar compounds, it is predicted that the O,S-cis conformer of this compound will be the more stable isomer. This preference is likely due to a combination of steric and electronic factors, including potential stabilizing interactions between the carbonyl oxygen and the sulfur atom.

The presence of the chloro and methoxy substituents on the benzothiophene ring will likely influence the precise dihedral angle and the energy difference between the conformers, but the overall preference for the O,S-cis form is expected to be maintained.

It is also worth noting that in the solid state, crystal packing forces can sometimes favor a different conformation than the one that is most stable in the gas phase or in solution. Furthermore, the phenomenon of "ring flip disorder," observed in some thiophene-3-carbonyl derivatives, where two conformations coexist in the crystal lattice, could also be a possibility for this molecule.[6]

Logical Frameworks and Workflows

Synthetic and Analytical Workflow

Caption: Synthetic and analytical workflow for this compound.

Conformational Isomerism

Caption: Conformational isomers of this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformational landscape of this compound. While direct experimental data is limited, a robust understanding of this molecule has been constructed through the analysis of related compounds, established synthetic methodologies, and predictive computational chemistry. The insights presented herein are intended to empower researchers in the fields of medicinal chemistry and drug development to effectively utilize this important synthetic intermediate in the creation of novel and impactful therapeutic agents. Further experimental validation of the predicted spectroscopic and conformational properties is encouraged to solidify our understanding of this versatile chemical entity.

References

-

Quinoline. (n.d.). 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid. Retrieved January 23, 2026, from [Link]

- Al-Marjani, M. F., Atia, A. J. K., & Qaban, M. A. (2015). Synthesis of New Heterocyclic Compounds Derived from 3-Chlorobenzo[b]thiophene-2-carbonyl chloride. World Journal of Pharmaceutical Research, 4(6), 2390-2403.

- New Journal of Chemistry. (2021). Synthesis, characterization, and biophysical and chemical properties of benzo[b]thiophene derivatives and their metal complexes. Royal Society of Chemistry.

- Ferreira, L. G., et al. (2021). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 26(16), 4983.

- Haight, A. R., et al. (1998). Characterization and Synthesis of a 6-Substituted Benzo[b]thiophene. The Journal of Organic Chemistry, 63(17), 5903–5907.

-

Chemical Synthesis Database. (n.d.). 3-chloro-1-benzothiophene-2-carbonyl chloride. Retrieved January 23, 2026, from [Link]

- Aitken, R. A., & Slawin, A. M. Z. (2021). Thiophene-3-carbonyl Chloride. Molbank, 2021(3), M1254.

-

ChemSynthesis. (n.d.). methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 23, 2026, from [Link]

- Al-Marjani, M. F. (2015). (PDF) SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE.

- Oliveira, C. C., et al. (2011). Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calculations. Journal of Molecular Structure, 1005(1-3), 134-140.

-

PubChem. (n.d.). 3-Chlorobenzo(b)thiophene-2-carbonyl chloride. Retrieved January 23, 2026, from [Link]

- SciSpace. (2022). Vibrational Spectroscopic and X-ray Diffraction Studies of 2-chloro-3-(substituted-phenylamino)

- ResearchGate. (2003). (PDF) Conformational preferences in 2-nitrophenylthiolates: interplay between intra- and intermolecular forces; structures of (E)-1-(4-methyl-2-nitrobenzenethiolato)-2-phenylethene, S-(2-nitrophenyl)benzenecarbothiolate and 1-(2-nitrophenylthio)-2,5-pyrrolidinedione.

Sources

- 1. 3-Chloro-6-methoxy-1-benzothiophene-2-carboxylic Acid Manufacturer & Supplier China | High Purity CAS 5162-03-8 | Specifications, Safety, Applications [quinoline-thiophene.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | C10H6Cl2O2S | CID 12594638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Conformational preferences for some 5-substituted 2-acetylthiophenes through infrared spectroscopy and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Methodological & Application

The Versatile Role of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride in Modern Medicinal Chemistry

Introduction: In the landscape of contemporary drug discovery, the benzothiophene scaffold stands out as a "privileged structure," a core molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its derivatives have shown a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-diabetic properties.[1][2] This application note delves into a particularly valuable building block within this chemical family: 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride . We will explore its synthesis, reactivity, and strategic application in the construction of potent kinase inhibitors, providing detailed protocols for both its preparation and its use in the synthesis of a model bioactive compound.

Chemical Profile and Strategic Importance

This compound is a highly reactive intermediate, primed for diverse chemical transformations. Its utility in medicinal chemistry is underscored by the strategic placement of its functional groups:

-

Benzothiophene Core: Provides a rigid, bicyclic scaffold that can effectively orient substituents for optimal interaction with biological targets.

-

Carbonyl Chloride: A highly electrophilic group, making it an excellent acylating agent for introducing the benzothiophene moiety onto various nucleophiles such as amines, alcohols, and hydrazines.[3][4]

-

3-Chloro Group: This substituent can influence the electronic properties of the ring system and provide a potential vector for further chemical modification or specific interactions within a protein's binding pocket.

-

6-Methoxy Group: The methoxy group can modulate the compound's solubility, metabolic stability, and can form key hydrogen bond interactions with target proteins. Its presence is a known feature in several successful drug molecules, including the selective estrogen receptor modulator, Raloxifene.[5]

Synthesis of this compound: A Two-Step Protocol

The synthesis of this key intermediate can be efficiently achieved in a two-step process starting from the corresponding carboxylic acid.

Part 1: C3-Chlorination of 6-Methoxy-1-Benzothiophene-2-Carboxylic Acid

This protocol outlines the selective chlorination at the C3 position of the benzothiophene ring system.

Protocol 1: Synthesis of 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carboxylic Acid

| Parameter | Value/Description |

| Reaction | Electrophilic Chlorination |

| Starting Material | 6-Methoxy-1-Benzothiophene-2-Carboxylic Acid |

| Reagent | Aqueous Sodium Hypochlorite (NaOCl) |

| Solvent | Acetonitrile |

| Temperature | Room Temperature to 70°C |

| Work-up | Extraction and Crystallization |

Step-by-Step Methodology:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-Methoxy-1-Benzothiophene-2-Carboxylic Acid in acetonitrile (0.5 M).

-

With vigorous stirring, add an aqueous solution of sodium hypochlorite pentahydrate (2.67 M, 2 equivalents) to the solution.

-

For an accelerated reaction, the mixture can be heated to 70°C and stirred for approximately 20-30 minutes. Alternatively, the reaction can proceed at room temperature over 48 hours.[6]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and partition between water and dichloromethane.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carboxylic Acid.

Causality Behind Experimental Choices: The use of sodium hypochlorite provides a milder and more selective method for chlorination compared to harsher reagents, minimizing potential side reactions. Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its miscibility with the aqueous reagent, facilitating the reaction.

Part 2: Conversion to the Acid Chloride

The final step involves the conversion of the carboxylic acid to the highly reactive carbonyl chloride.

Protocol 2: Synthesis of this compound

| Parameter | Value/Description |

| Reaction | Acyl Chloride Formation |

| Starting Material | 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carboxylic Acid |

| Reagent | Thionyl Chloride (SOCl₂) |

| Solvent | Toluene (or neat) |

| Temperature | Reflux |

| Work-up | Distillation/Removal of Excess Reagent |

Step-by-Step Methodology:

-

In a flame-dried, two-necked round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap for acidic gases (HCl and SO₂), place 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carboxylic Acid.

-

Add an excess of thionyl chloride (SOCl₂), typically 2-3 equivalents, either neat or in a solvent like toluene.[7]

-

Optionally, a catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The evolution of HCl and SO₂ gases will be observed.

-

Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude this compound is often of sufficient purity for subsequent reactions. If necessary, it can be purified by vacuum distillation.

Trustworthiness of the Protocol: This two-step synthesis is a self-validating system. The successful chlorination in the first step can be confirmed by NMR and mass spectrometry. The conversion to the acid chloride in the second step is readily monitored by the disappearance of the carboxylic acid starting material and the formation of the highly reactive acyl chloride, which can be derivatized for characterization.

Application in the Synthesis of Kinase Inhibitors

The benzothiophene scaffold is a key component in a number of potent kinase inhibitors.[8][9] The 3-chloro and 6-methoxy substituents can play a crucial role in tuning the selectivity and potency of these inhibitors. For instance, 5-methoxybenzothiophene-2-carboxamide derivatives have been identified as selective inhibitors of Cdc-like kinases (Clk1/4), which are implicated in cancer.[10]

The following protocol details the synthesis of a model benzothiophene-2-carboxamide, a common structural motif in kinase inhibitors, using our title compound.

Protocol 3: Synthesis of a Model Benzothiophene-2-Carboxamide Kinase Inhibitor Scaffold

| Parameter | Value/Description |

| Reaction | Amide Bond Formation (Acylation) |

| Starting Materials | This compound, a primary or secondary amine (e.g., 4-aminopyridine) |

| Base | Triethylamine (Et₃N) or Pyridine |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) |

| Temperature | 0°C to Room Temperature |

| Work-up | Aqueous wash, extraction, and chromatography |

Step-by-Step Methodology:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0°C in an ice bath.

-

In a separate flask, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

-

Add the solution of the carbonyl chloride dropwise to the cooled amine solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a mild acidic solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the pure benzothiophene-2-carboxamide derivative.

Expertise & Experience in Protocol Design: The choice of a non-nucleophilic base is critical to prevent unwanted side reactions with the highly reactive carbonyl chloride. Cooling the reaction to 0°C during the addition helps to control the exothermicity of the reaction and minimize the formation of byproducts. The aqueous work-up procedure is designed to effectively remove unreacted starting materials and the salt byproduct (triethylammonium chloride).

Visualization of Synthetic Pathways

To visually represent the described synthetic workflows, the following diagrams have been generated using Graphviz (DOT language).

Caption: Synthetic workflow for the preparation and application of the title compound.

Caption: Logical relationship from building block to biological outcome.

Conclusion

This compound is a high-value, versatile intermediate for medicinal chemists. Its straightforward synthesis and high reactivity make it an ideal starting point for the rapid generation of diverse compound libraries. The protocols provided herein offer a robust and reliable pathway for its preparation and subsequent use in the synthesis of potential kinase inhibitors. The strategic incorporation of the benzothiophene scaffold, along with the modulating effects of the chloro and methoxy substituents, continues to be a fruitful avenue in the quest for novel therapeutics.

References

-

Synthesis of 6-Methoxy-3-(1-methylethoxy)-benzo[b]thiophene-2-carboxylic acid. PrepChem. [Link]

-

C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. National Center for Biotechnology Information. [Link]

-

Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

-

Synthesis of Benzothiophene-3-carboxylic Esters by Palladium Iodide-Catalyzed Oxidative Cyclization–Deprotection–Alkoxycarbonylation Sequence under Aerobic Conditions. ACS Publications. [Link]

- Process for the synthesis of benzothiophenes.

-

SYNTHESIS OF NEW HETEROCYCLIC COMPOUNDS DERIVED FROM 3-CHLOROBENZO[B]THIOPHENE-2-CARBONYL CHLORIDE. ResearchGate. [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. National Center for Biotechnology Information. [Link]

-

5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency. National Center for Biotechnology Information. [Link]

- IMPROVED PROCESS FOR THE SYNTHESIS OF 3-CHLOROBENZO [b]THIOPHENE-2-CARBONYL CHLORIDES.

-

An overview of benzo[b]thiophene-based medicinal chemistry. PubMed. [Link]

-

N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. MDPI. [Link]

-

This compound. PubChem. [Link]

-

methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate. ChemSynthesis. [Link]

-

Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. PubMed Central. [Link]

- Synthesis of heterocycles from 3-chlorobenzo[b]thiophene-2-carbonyl chloride. Google Search.

-

Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-ketoacid Dehydrogenase Kinase. PubMed. [Link]

-

Acid to Acid Chloride. Organic Chemistry Data. [Link]

-

Benzothiophene synthesis. Organic Chemistry Portal. [Link]

-

N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents. PubMed. [Link]

-

Synthesis and pharmacological investigation of benzothiophene heterocycles. ResearchGate. [Link]

-

An overview of benzo [b] thiophene-based medicinal chemistry. ResearchGate. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. wisdomlib.org [wisdomlib.org]

- 5. EP0832889B1 - Process for the synthesis of benzothiophenes - Google Patents [patents.google.com]

- 6. C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]

- 8. Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Benzylated 5-Hydroxybenzothiophene-2-carboxamides as Multi-Targeted Clk/Dyrk Inhibitors and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-Methoxybenzothiophene-2-Carboxamides as Inhibitors of Clk1/4: Optimization of Selectivity and Cellular Potency - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Synthesis of Antimicrobial Benzothiophene Derivatives

Introduction: The Benzothiophene Scaffold in Antimicrobial Drug Discovery

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of novel antimicrobial agents. Within the landscape of medicinal chemistry, heterocyclic compounds are a cornerstone of drug discovery, and among them, the benzothiophene scaffold has emerged as a privileged structure.[1][2][3] Benzothiophene, an aromatic bicyclic system where a benzene ring is fused to a thiophene ring, offers a unique combination of chemical stability, structural rigidity, and opportunities for diverse functionalization.[1][4] These characteristics have enabled the development of benzothiophene derivatives with a broad spectrum of pharmacological activities, including potent antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth exploration of key synthetic strategies and a detailed, field-proven protocol for the synthesis of benzothiophene-based compounds, designed to empower researchers in their quest for the next generation of antimicrobial therapeutics.

Part 1: Strategic Approaches to Benzothiophene Synthesis

The construction of the benzothiophene core can be achieved through numerous synthetic pathways. The choice of a specific route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for atom economy and procedural efficiency. Below, we discuss several authoritative strategies, explaining the chemical logic underpinning each approach.

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful and common method for forming the benzothiophene ring system.[1][4] These reactions typically involve creating a key C-S bond to close the thiophene ring onto a pre-existing benzene ring.

-

Causality & Experimental Choice: This approach is favored when the starting materials, typically substituted thiophenols or aryl sulfides, are readily accessible. The choice of catalyst and reaction conditions is critical for driving the cyclization to completion and minimizing side products. For instance, the cyclization of arylmercapto acetals can be achieved in the gas phase using a solid acid catalyst like ZnCl₂-impregnated montmorillonite, which facilitates dehydration and ring closure.[4] A milder, solution-phase alternative involves using an acidic resin like Amberlyst A-15 in a high-boiling solvent such as toluene.[4]

Iodine-Catalyzed Cascade Reactions

A highly efficient and greener approach involves the reaction of substituted thiophenols with alkynes.[5] Molecular iodine serves as an effective catalyst for a cascade reaction that forms the benzothiophene skeleton in a single step.

-

Causality & Mechanistic Insight: This reaction proceeds via an electrophilic addition of iodine to the alkyne, followed by nucleophilic attack by the sulfur of the thiophenol. Subsequent intramolecular cyclization and rearomatization yield the final product. The key advantage of this method is its metal-free and often solvent-free nature, which simplifies purification and reduces environmental impact.[2][5] The reaction is typically conducted at elevated temperatures (e.g., 110 °C) to provide the necessary activation energy for the cascade.[2]

Transition Metal-Catalyzed Syntheses

Modern organic synthesis frequently employs transition metals, particularly palladium, to construct complex molecules with high precision.

-

Causality & Experimental Choice: Palladium-catalyzed reactions, such as the heterocyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols, offer a sophisticated route to specifically substituted benzothiophenes.[6] This method is chosen for its high functional group tolerance and control over regioselectivity. The catalyst system, often a combination of a palladium salt (e.g., PdI₂) and an additive (e.g., KI), activates the starting material, facilitating the cyclization and subsequent dehydration to form the aromatic ring system.[6]

Synthesis from Aryne Precursors

For accessing complex, highly substituted benzothiophenes, reactions involving aryne intermediates provide a novel and powerful tool.[7]

-

Causality & Mechanistic Insight: Arynes are highly reactive intermediates generated in situ, typically from o-silylaryl triflates in the presence of a fluoride source like CsF.[7] These intermediates readily undergo nucleophilic attack. In this synthesis, an alkynyl sulfide attacks the aryne, initiating a sequence of cyclization and rearrangement steps to furnish the benzothiophene product.[7] This strategy is particularly valuable for creating substitution patterns that are difficult to achieve using classical methods.[7]

Part 2: Application Protocol: Multi-Step Synthesis of a Benzothiophene-Chalcone Hybrid and its Cyclization to a Pyrimidine Derivative

This section provides a detailed protocol for synthesizing a potent antimicrobial agent. The strategy involves a modular approach: (1) functionalization of a benzothiophene core, (2) synthesis of a chalcone intermediate, and (3) cyclization to a final bioactive heterocycle. Chalcones (α,β-unsaturated ketones) are well-known pharmacophores, and their integration with a benzothiophene nucleus is a proven strategy for enhancing biological activity.[8]

Workflow Overview

The following diagram illustrates the overall synthetic workflow, from the starting benzothiophene derivative to the final pyrimidine target.

Caption: Multi-step synthesis of a benzothiophene-pyrimidine hybrid.

Detailed Experimental Protocol

Note: All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Reagents should be of analytical grade.

Step 1: Synthesis of N-(4-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide (Intermediate Amide)

-

Principle: This step involves a nucleophilic acyl substitution reaction where the amino group of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of 3-chlorobenzothiophene-2-carbonyl chloride, forming a stable amide bond. Acetone is used as a polar aprotic solvent.

-

Materials & Reagents:

-

3-Chlorobenzothiophene-2-carbonyl chloride (1.0 eq)

-

4-Aminoacetophenone (1.0 eq)

-

Acetone

-

Round-bottom flask, magnetic stirrer, reflux condenser

-

-

Procedure:

-

Dissolve 3-chlorobenzothiophene-2-carbonyl chloride and 4-aminoacetophenone in acetone in a round-bottom flask.

-

Stir the mixture at room temperature for 30 minutes, then gently reflux for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with constant stirring.

-

The resulting precipitate is collected by vacuum filtration, washed thoroughly with water, and dried.

-

-

Purification & Characterization:

Step 2: Synthesis of the Benzothiophene-Chalcone Intermediate

-

Principle: This is a base-catalyzed Claisen-Schmidt condensation. The base (KOH) deprotonates the methyl group of the acetyl moiety on the intermediate amide, generating a nucleophilic enolate. This enolate then attacks the carbonyl carbon of an aromatic aldehyde, followed by dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones.[8]

-

Materials & Reagents:

-

N-(4-acetylphenyl)-3-chloro-1-benzothiophene-2-carboxamide (from Step 1) (1.0 eq)

-

A substituted aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde) (1.0 eq)

-

Potassium hydroxide (KOH)

-

Dimethylformamide (DMF)

-

-

Procedure:

-

In a flask, dissolve the intermediate amide and the selected aromatic aldehyde in DMF.

-

Add a catalytic amount of powdered KOH to the solution.

-

Stir the reaction mixture at room temperature for 8-10 hours. Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into crushed ice.

-

The solid chalcone that precipitates is collected by filtration, washed with water until neutral, and dried.

-

-

Purification & Characterization:

-

Recrystallize from an appropriate solvent (e.g., acetic acid or ethanol).

-

Characterize by IR (noting the shift in C=O stretch and appearance of C=C stretch), ¹H-NMR (observing the characteristic doublet for vinyl protons), and Mass Spectrometry.[8]

-

Caption: Key steps in the base-catalyzed formation of the chalcone.

Step 3: Synthesis of the Final Oxopyrimidine Derivative

-

Principle: This is a cyclocondensation reaction. The chalcone intermediate reacts with urea in an acidic medium. The reaction proceeds through a Michael addition of one of the urea nitrogens to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the stable six-membered pyrimidine ring.

-

Materials & Reagents:

-

Benzothiophene-Chalcone (from Step 2) (1.0 eq)

-

Urea (1.2 eq)

-

Glacial Acetic Acid

-

-

Procedure:

-

Add the chalcone and urea to a round-bottom flask containing glacial acetic acid.

-

Reflux the mixture for 6-8 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into ice-cold water.

-

The precipitated solid is filtered, washed with water to remove excess acid, and dried.

-

-

Purification & Characterization:

Part 3: Antimicrobial Activity Evaluation - A Self-Validating Protocol

The synthesis of novel compounds is validated by evaluating their biological activity. The following protocol outlines a standard method for assessing the antibacterial efficacy of the newly synthesized benzothiophene derivatives.

Protocol: Cup-Plate Agar Diffusion Method

-

Principle: This method assesses antibacterial activity by measuring the zone of inhibition around a disk or well containing the test compound on an agar plate uniformly seeded with a specific bacterium. The diameter of the clear zone where bacterial growth is inhibited is proportional to the compound's potency.

-

Materials & Reagents:

-

Synthesized benzothiophene derivatives

-

Standard antibiotic (e.g., Ciprofloxacin, Ampicillin) for positive control[8]

-

Solvent (e.g., DMF or DMSO) for negative control

-

Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Bacillus subtilis; Gram-negative: Escherichia coli, Pseudomonas aeruginosa)[8]

-

Nutrient agar medium

-

Sterile petri dishes, sterile borer/well cutter, micropipettes

-

-

Procedure:

-

Prepare nutrient agar plates according to standard procedures and allow them to solidify.

-

Prepare a standardized inoculum of the test bacteria and uniformly spread it over the surface of the agar plates.

-

Using a sterile borer, create uniform wells (e.g., 6 mm diameter) in the seeded agar.

-

Prepare solutions of the synthesized compounds and the standard antibiotic at a known concentration (e.g., 100 µg/mL in DMF).

-

Carefully add a fixed volume (e.g., 100 µL) of each test solution, the positive control, and the negative control (solvent alone) into separate wells.

-

Incubate the plates at 37 °C for 24 hours.

-

After incubation, measure the diameter of the zone of inhibition (in mm) for each well.

-

Data Presentation and Interpretation

The results should be tabulated for clear comparison. The data below is representative of typical findings for a series of benzothiophene derivatives.[8]

| Compound | Zone of Inhibition (mm) vs. S. aureus (Gram +) | Zone of Inhibition (mm) vs. B. subtilis (Gram +) | Zone of Inhibition (mm) vs. E. coli (Gram -) | Zone of Inhibition (mm) vs. P. aeruginosa (Gram -) |

| Chalcone 3b | 11 | 16 | 15 | 14 |

| Pyrimidine 4b | 14 | 11 | 13 | 14 |

| Isoxazoline 5b | 13 | 15 | 12 | 14 |

| Pyrazole 7b | 15 | 13 | 13 | 14 |

| Ampicillin (Std.) | 23 | 24 | 18 | 23 |

| DMF (Control) | 0 | 0 | 0 | 0 |

Data adapted from Naganagowda et al., J. Chil. Chem. Soc., 2012.[8]

Interpretation: By comparing the zones of inhibition, researchers can establish structure-activity relationships (SAR). For example, one might observe that cyclization of the chalcone into a pyrazole (7b) enhances activity against S. aureus compared to the parent chalcone (3b). Such insights are crucial for guiding the next cycle of drug design and optimization. For more quantitative data, a broth microdilution assay can be performed to determine the Minimum Inhibitory Concentration (MIC).[10]

References

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (2024, June 10). Benzothiophene: Assorted Bioactive Effects. Retrieved from [Link]

-

Naganagowda, G., Thamyongkit, P., & Petsom, A. (2012). Synthesis and antimicrobial activities of benzothiophene derivatives. Journal of the Chilean Chemical Society, 57(1), 1043-1047. Retrieved from [Link]

-

Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(1), 6-10. Retrieved from [Link]

-

ChemistryViews.org. (2020, September 15). New Path to Benzothiophenes. Retrieved from [Link]

-

Miró-Canturri, A., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Synthesis, Properties, and Biological Applications of Benzothiophene. Retrieved from [Link]

-

Bentham Science. (n.d.). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Retrieved from [Link]

-

It's Chemistry Time. (2022, December 2). Benzothiophene - Introduction + Reactions +Synthesis +Application. YouTube. Retrieved from [Link]

-

Gabriele, B., et al. (2015). Synthesis of Benzothiophene Derivatives by Pd-Catalyzed or Radical-Promoted Heterocyclodehydration of 1-(2-Mercaptophenyl)-2-yn-1-ols. The Journal of Organic Chemistry, 80(12), 6147-6156. Retrieved from [Link]

-

Goud, B.S., et al. (2022). Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives. RSC Medicinal Chemistry, 13(10), 1251-1256. Retrieved from [Link]

-

Wang, Y., et al. (2016). Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)3-catalyzed intermolecular cyclization and sulfur migration. Organic & Biomolecular Chemistry, 14(38), 9037-9041. Retrieved from [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. books.rsc.org [books.rsc.org]

- 3. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 5. Benzothiophene synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemistryviews.org [chemistryviews.org]

- 8. researchgate.net [researchgate.net]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. Design, synthesis and antibacterial evaluation of a novel class of tetrahydrobenzothiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Strategic Framework for Developing Novel Antifungal Agents from 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the urgent development of novel therapeutic agents. Benzothiophene scaffolds represent a privileged class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including significant antifungal potential.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 3-Chloro-6-Methoxy-1-Benzothiophene-2-Carbonyl Chloride as a versatile starting scaffold for the synthesis and evaluation of a new generation of antifungal candidates. We present a structured workflow from derivative synthesis and primary screening to mechanism of action elucidation and initial safety profiling, supported by detailed, field-proven protocols.

Introduction: The Rationale for Benzothiophene Scaffolds in Antifungal Discovery

Benzothiophene and its derivatives have garnered substantial interest in medicinal chemistry due to their structural similarity to endogenous molecules and their capacity for diverse biological interactions.[3] Their demonstrated efficacy against clinically relevant fungal pathogens, including species of Candida, Aspergillus, and various dermatophytes, positions them as a promising foundation for new drug discovery campaigns.[4]

The selected starting material, this compound, is an ideal scaffold for several reasons:

-

High Reactivity: The acyl chloride at the C2 position is a highly reactive functional group, amenable to facile nucleophilic substitution with a wide range of amines, alcohols, and thiols. This allows for the rapid generation of a diverse chemical library of amides, esters, and thioesters.

-

Structural Versatility: The benzothiophene core provides a rigid backbone, while the substituents at the C3 (Chloro) and C6 (Methoxy) positions offer opportunities for future modification to fine-tune activity and pharmacokinetic properties.

-

Proven Pharmacophore: The core structure is a known pharmacophore, increasing the probability of identifying derivatives with potent biological activity.

This guide outlines a systematic approach to harness these features, progressing from chemical synthesis to robust biological characterization.

Synthesis & Library Development: A Modular Approach

The primary strategy involves creating a library of novel chemical entities by reacting the starting acyl chloride with a diverse set of nucleophiles. This structure-activity relationship (SAR) approach allows for the systematic exploration of chemical space to identify key structural motifs responsible for antifungal activity.[4]

Caption: Synthetic workflow for generating a diverse library of benzothiophene derivatives.

Protocol 1: General Procedure for Synthesis of Benzothiophene Amide Derivatives

Causality: This protocol utilizes a standard nucleophilic acyl substitution reaction. The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of the amine. A non-nucleophilic base (e.g., triethylamine) is included to quench the HCl byproduct generated during the reaction, preventing protonation of the amine reactant and driving the reaction to completion.

Materials & Equipment:

-

This compound

-

Selected primary or secondary amine (1.1 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

-

Ice bath

-

Thin Layer Chromatography (TLC) plate for reaction monitoring

-

Standard work-up reagents: 1M HCl, saturated NaHCO₃ solution, brine, anhydrous MgSO₄

-

Silica gel for column chromatography purification

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath. This mitigates the exothermic nature of the reaction.

-

Addition of Reagents: To the stirred solution, add the selected amine (1.1 eq.) followed by the dropwise addition of TEA (1.5 eq.).

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Quenching & Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess base and amine), saturated NaHCO₃ solution (to remove residual acid), and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide derivative.

-

Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

In Vitro Antifungal Screening Cascade